

(4-(Pyrrolidin-1-yl)phenyl)methanamine chemical properties and structure

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Compound of Interest

Compound Name: (4-(Pyrrolidin-1-yl)phenyl)methanamine

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An In-depth Technical Guide to **(4-(Pyrrolidin-1-yl)phenyl)methanamine**: Chemical Properties, Structure, and Synthetic Protocols

Introduction

(4-(Pyrrolidin-1-yl)phenyl)methanamine and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, valued for its ability to explore pharmacophore space and contribute to the stereochemistry of a molecule.[1] This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic methodologies related to **(4-(Pyrrolidin-1-yl)phenyl)methanamine**. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development. The unique structure of this compound, featuring a pyrrolidine ring, makes it a valuable candidate for the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[2]

Chemical Structure and Properties

The fundamental structure of **(4-(Pyrrolidin-1-yl)phenyl)methanamine** consists of a phenyl ring substituted with a pyrrolidin-1-yl group and a methanamine group at the para (4) position. The dihydrochloride salt of this compound is often used in research due to its enhanced solubility.[2]

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Source
Chemical Name	(4-(Pyrrolidin-1-yl)phenyl)methanamine	-
Synonyms	4-(Pyrrolidin-1-ylmethyl)aniline	[3]
CAS Number	142335-64-6	[3]
Molecular Formula	C11H16N2	-
Molecular Weight	176.26 g/mol	-
Appearance	Light yellow powder (for dihydrochloride salt)	[2]
Purity	≥ 95% (NMR) (for dihydrochloride salt)	[2]
Storage Conditions	Store at 0-8°C	[2]

Note: Some physical properties listed are for the dihydrochloride salt, a common form of this compound.[2]

Spectroscopic Characterization

While a comprehensive public dataset for the specific title compound is not readily available, analysis of closely related analogs provides a representative spectroscopic profile.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are crucial for structure elucidation.[4][5][6] For instance, the ¹H NMR spectrum of a similar structure would likely show characteristic peaks for the aromatic protons, the methylene protons of the methanamine group, and the protons of the pyrrolidine ring.[7]

Table 2: Representative Spectroscopic Data of a Related Compound

Technique	Data for Phenyl(pyrrolidin-1-yl)methanethione	Source
1H NMR (300 MHz, CDCl ₃)	δ 7.37-7.32 (5H, m), 3.98 (2H, t, J=6Hz), 3.47 (2H, t, J=6 Hz), 2.11-2.04 (2H, m), 2.01-1.95 (2H, m)	[7]
13C NMR (75 MHz, CDCl ₃)	δ 197.33, 144.01, 128.75, 128.34, 125.67, 53.82, 53.44, 26.51, 24.70	[7]

Note: This data is for a structurally related compound and serves as an example of the expected spectral features.

Safety and Handling

(4-(Pyrrolidin-1-yl)phenyl)methanamine and its derivatives should be handled with care in a laboratory setting. The following table summarizes the key safety information based on available Material Safety Data Sheets (MSDS) for similar compounds.

Table 3: Hazard Identification and Precautionary Statements

Category	Information	Source
GHS Pictogram	Warning	[3]
Hazard Statements	H319: Causes serious eye irritation	[3]
Precautionary Statements	P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.	[3]

Experimental Protocols

The synthesis of **(4-(Pyrrolidin-1-yl)phenyl)methanamine** can be achieved through various synthetic routes. A common approach involves the reductive amination of a corresponding aldehyde or the reduction of a nitrile or amide. Below is a representative protocol adapted from general synthetic methods for similar compounds.[8]

General Synthetic Protocol: Reductive Amination

Objective: To synthesize **(4-(Pyrrolidin-1-yl)phenyl)methanamine** from 4-(pyrrolidin-1-yl)benzaldehyde.

Materials:

- 4-(pyrrolidin-1-yl)benzaldehyde
- Ammonium acetate or ammonia

- Sodium cyanoborohydride (NaBH_3CN) or other suitable reducing agent
- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Standard glassware for extraction and filtration

Procedure:

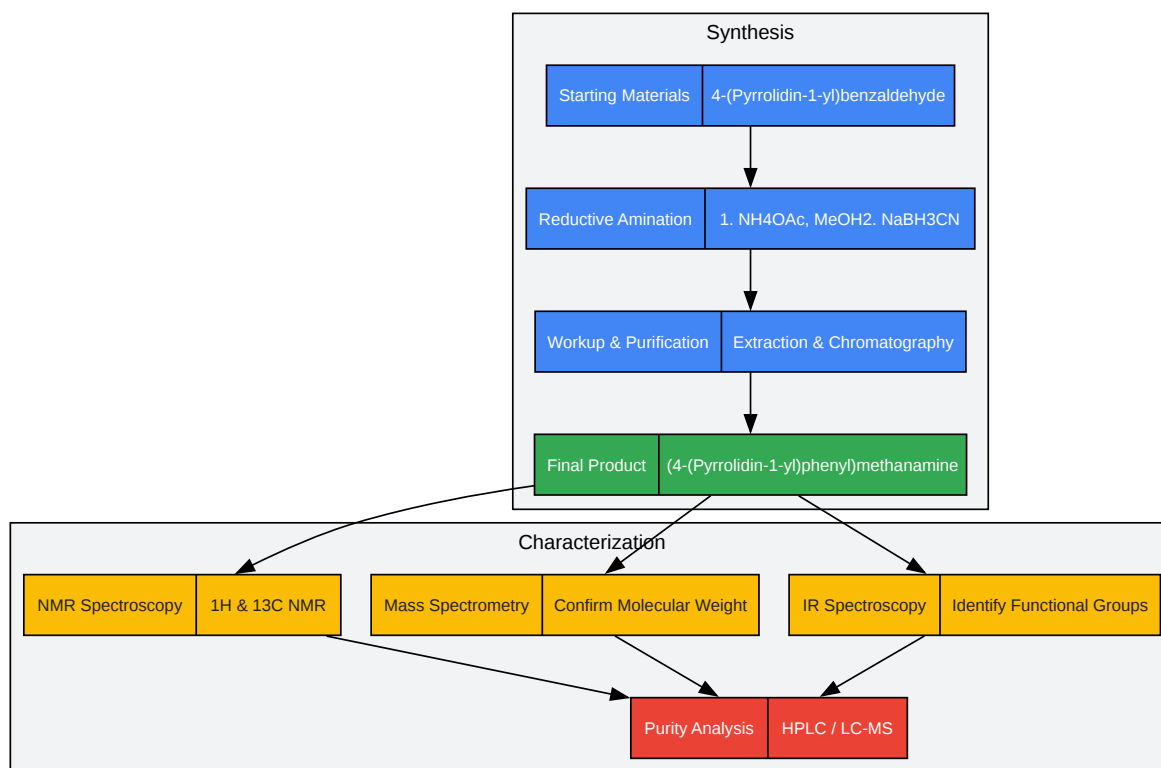
- **Reaction Setup:** In a round-bottom flask, dissolve 4-(pyrrolidin-1-yl)benzaldehyde (1.0 equivalent) in methanol.
- **Amine Source:** Add ammonium acetate (10 equivalents) or bubble ammonia gas through the solution.
- **Stirring:** Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
- **Reduction:** Cool the reaction mixture to 0°C in an ice bath. Add sodium cyanoborohydride (1.5 equivalents) portion-wise over 15 minutes.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Once the reaction is complete, quench by the slow addition of water. Remove the methanol under reduced pressure.
- **Extraction:** Dilute the residue with water and extract with dichloromethane (3 x 50 mL).

- **Washing:** Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to obtain the pure **(4-(Pyrrolidin-1-yl)phenyl)methanamine**.

Visualizations

Synthetic and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of **(4-(Pyrrolidin-1-yl)phenyl)methanamine**.

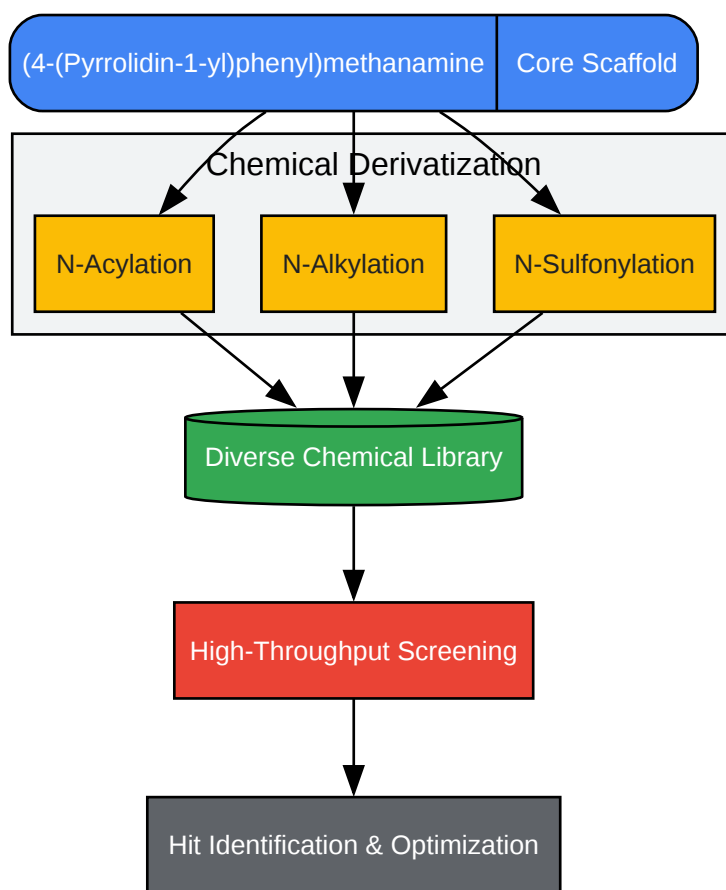


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Caption: Workflow for Synthesis and Characterization.

Role in Drug Discovery

This compound serves as a versatile building block in drug discovery. The diagram below illustrates its potential application in generating a library of diverse compounds for screening.



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Caption: Application as a Scaffold in Drug Discovery.

Applications in Research and Drug Development

The **(4-(Pyrrolidin-1-yl)phenyl)methanamine** scaffold is a key component in the design of molecules targeting various biological systems. The pyrrolidine moiety is known to enhance interactions with biological targets.^[2] Derivatives of this and similar structures have been investigated for a range of therapeutic applications:

- **Neurological Disorders:** The structural features of this compound make it a valuable intermediate in the synthesis of drugs targeting the central nervous system.^[2]
- **Receptor Antagonists:** Pyrrolidine-containing compounds have been identified as potent antagonists for receptors such as the melanin-concentrating hormone receptor-1 (MCH-R1) and kappa-opioid receptors (KOR).^{[9][10]}

- Monoamine Transporter Inhibitors: Analogs of pyrovalerone, which share the phenyl-pyrrolidine substructure, are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), indicating potential applications in conditions related to neurotransmitter imbalance.[8]
- Antidiabetic Agents: The pyrrolidine scaffold is also found in inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for the treatment of type 2 diabetes.[11]

The versatility of the primary amine allows for a wide range of chemical modifications, making it an ideal starting point for the generation of compound libraries for high-throughput screening. [12][13] This adaptability is crucial for the structure-activity relationship (SAR) studies necessary for optimizing lead compounds in the drug discovery process.

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